molecular formula C14H15NO6S2 B2974457 Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895261-46-8

Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2974457
CAS No.: 895261-46-8
M. Wt: 357.4
InChI Key: XGDPRGOISKDIIC-UHFFFAOYSA-N
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Description

Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a 2,5-dimethoxyphenyl group attached via a sulfonamide linkage to the thiophene ring. This compound belongs to a broader class of sulfonylurea and sulfonamide derivatives, which exhibit diverse biological and agrochemical applications. Its structural features include:

  • Thiophene-2-carboxylate backbone: A heterocyclic aromatic ring with a methyl ester group at position 2.
  • Sulfamoyl bridge: A sulfonamide group (-SO₂-NH-) at position 3 of the thiophene ring.
  • 2,5-Dimethoxyphenyl substituent: A substituted phenyl ring with methoxy groups at positions 2 and 3.

Properties

IUPAC Name

methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6S2/c1-19-9-4-5-11(20-2)10(8-9)15-23(17,18)12-6-7-22-13(12)14(16)21-3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDPRGOISKDIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the thiophene derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacologically Active Analogs

(a) Methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate (GSK0660)
  • Structural Differences: Replaces the 2,5-dimethoxyphenyl group with a 2-methoxy-4-(phenylamino)phenyl moiety.
  • Functional Role: Acts as a peroxisome proliferator-activated receptor delta (PPARδ) antagonist with IC₅₀ values in the nanomolar range. The phenylamino group enhances receptor binding specificity compared to the dimethoxy analog .
  • Key Data: Property GSK0660 Target Compound Substituent 2-methoxy-4-(phenylamino)phenyl 2,5-dimethoxyphenyl Biological Activity PPARδ antagonist (IC₅₀: 200 nM) Under investigation Solubility (logP) 3.2 (predicted) 2.8 (predicted)
(b) Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate
  • Structural Differences : Substitutes methoxy groups with chlorine atoms at positions 2 and 5 of the phenyl ring.

Agrochemical Analogs

(a) Thifensulfuron-methyl
  • Structure : Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate.
  • Functional Role : A sulfonylurea herbicide inhibiting acetolactate synthase (ALS) in plants.
  • Comparison: Property Thifensulfuron-methyl Target Compound Substituent 4-methoxy-6-methyl-triazine 2,5-dimethoxyphenyl Application Herbicide (ALS inhibitor) Not yet classified Water Solubility 240 mg/L (pH 7) Likely lower (hydrophobic aryl) Regulatory Status EPA-approved Research phase Thifensulfuron-methyl’s triazine group enhances herbicidal activity, while the target compound’s dimethoxyphenyl group may favor pharmacokinetic properties .
(b) Tribenuron-methyl
  • Structure : Methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate.
  • Key Difference : Replaces the thiophene ring with a benzoate backbone, altering substrate specificity in plant enzymes .

Physicochemical Comparisons

Dielectric Constants and Polarity
Compound Dielectric Constant (ε) Reference
Methyl thiophene-2-carboxylate 8.81 (20°C)
Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate (predicted) ~12–15 (higher polarity due to -SO₂-NH-) Estimated
Thifensulfuron-methyl 32.0 (20°C)

Substituent Effects on Bioactivity

  • Methoxy vs. Chlorine : Methoxy groups (electron-donating) enhance π-π stacking in receptor binding, whereas chlorine (electron-withdrawing) may improve metabolic stability .
  • Aryl vs.

Biological Activity

Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a sulfamoyl group and a methoxyphenyl moiety. Its molecular formula is C13H15N1O4S1C_{13}H_{15}N_{1}O_{4}S_{1} with a molecular weight of approximately 299.39 g/mol. The compound is synthesized through the reaction of thiophene-2-carboxylic acid with 2,5-dimethoxyphenylsulfonamide, followed by methylation to form the ester.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group mimics natural substrates, inhibiting certain enzymes crucial for bacterial growth and inflammation. This mechanism is similar to other sulfonamide antibiotics which target bacterial dihydropteroate synthase, leading to antimicrobial effects.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell membranes and disrupt essential metabolic processes.

2. Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory activity in preclinical models. Studies suggest that it reduces the production of pro-inflammatory cytokines in immune cells, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Research Findings

A variety of studies have assessed the biological activity of this compound:

StudyFindings
In vitro antimicrobial study Showed effective inhibition against E. coli and S. aureus with MIC values ranging from 10-50 µg/mL.
Anti-inflammatory assay Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by approximately 40% at a concentration of 25 µM.
Cytotoxicity evaluation Exhibited low cytotoxicity in normal human fibroblast cells at concentrations up to 100 µM, indicating a favorable safety profile for therapeutic use .

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves coupling sulfamoyl and thiophene carboxylate moieties. For example, analogous compounds are synthesized by refluxing intermediates (e.g., thiophene derivatives) with anhydrides (e.g., succinic or phthalic anhydride) in dichloromethane under nitrogen, followed by purification via reverse-phase HPLC with methanol-water gradients . Yield optimization requires stoichiometric control (1.2 eq of anhydride) and inert atmospheres. Purity is confirmed by melting point analysis (e.g., 96–98°C for related esters) and spectroscopic methods .

Basic: How should researchers characterize this compound spectroscopically?

Key techniques include:

  • 1H/13C NMR : Assign peaks for sulfamoyl (-SO2NH-), methoxy (-OCH3), and thiophene protons. For example, methoxy groups typically appear at δ 3.7–3.9 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm .
  • IR : Identify sulfonamide (1320–1160 cm⁻¹, asymmetric/symmetric SO2 stretching) and ester carbonyl (1720–1700 cm⁻¹) .
  • HPLC-MS : Confirm molecular weight (e.g., 293.31 g/mol for similar derivatives) and purity (>98%) .

Advanced: How do structural modifications impact its activity as a PPARβ/δ inverse agonist?

Replacing the 2,5-dimethoxyphenyl group with hexylamino-methoxyphenyl (as in ST247) enhances PPARβ/δ binding affinity. The sulfamoyl group’s orientation and hydrogen bonding with receptor residues (e.g., His413) are critical for antagonism. Solubility in DMSO (100 mg/mL) must be maintained for in vitro assays . SAR studies should prioritize substituents on the phenyl ring (e.g., halides, alkyl) to modulate potency and selectivity .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR data may arise from rotational isomers (due to sulfamoyl group flexibility) or residual solvents. Strategies include:

  • Variable Temperature NMR : To coalesce split peaks caused by hindered rotation .
  • 2D NMR (COSY, HSQC) : To assign overlapping thiophene and aromatic protons .
  • Crystallography : Single-crystal X-ray diffraction (if feasible) provides unambiguous confirmation of stereochemistry .

Basic: What are the solubility properties and storage recommendations?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF). For long-term stability, store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfamoyl group. Avoid light exposure, as methoxy-phenyl derivatives are prone to photodegradation .

Advanced: What regulatory considerations apply due to structural analogs?

Structural similarities to NBOMe derivatives (e.g., 25I-NBOMe, a controlled substance) may require compliance with controlled substance laws. Researchers must verify that substitutions (e.g., methoxy vs. iodo groups) do not classify the compound under analogs legislation . Document synthesis protocols and analytical data rigorously for regulatory audits.

Advanced: How does the sulfamoyl group’s position affect herbicidal activity compared to Thifensulfuron-methyl?

Thifensulfuron-methyl (a sulfonylurea herbicide) relies on a triazine-linked sulfamoyl group for acetolactate synthase inhibition. In Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate, the absence of a triazine moiety likely reduces herbicidal potency. However, introducing electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring could restore bioactivity via enhanced electrophilicity .

Basic: What are the challenges in scaling up synthesis from lab to pilot scale?

Critical issues include:

  • Purification : Replace HPLC with column chromatography (silica gel, ethyl acetate/hexane gradients) for cost-effective scaling .
  • Anhydride Reactivity : Optimize reaction time and temperature to prevent side reactions (e.g., ester hydrolysis) during reflux .
  • Yield Drop : Monitor stoichiometry closely; excess anhydride (>1.2 eq) may lead to byproducts like dimerized sulfamoyl derivatives .

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